molecular formula C18H21N3O B7471058 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide

Cat. No. B7471058
M. Wt: 295.4 g/mol
InChI Key: RVPHTMWPOYVCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. MeOPP is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress-related behaviors.

Mechanism of Action

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play crucial roles in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to increase the activity of the 5-HT1A receptor, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects:
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has been shown to decrease anxiety-like behaviors in the elevated plus maze test and the light/dark box test. It has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has also been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which makes it suitable for studying the pharmacological effects of 5-HT1A receptor activation. It has been extensively studied in various preclinical models, and its pharmacological effects have been well characterized. However, 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the study of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. One area of research could focus on the development of new formulations of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that improve its solubility and bioavailability. Another area of research could focus on the development of new analogs of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various neuropsychiatric disorders.

Synthesis Methods

The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction of 2-methylphenylhydrazine with N-phenylpiperazine-1-carboxamide in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.

Scientific Research Applications

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has also been studied for its potential applications in the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia.

properties

IUPAC Name

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)20-11-13-21(14-12-20)18(22)19-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPHTMWPOYVCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide

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